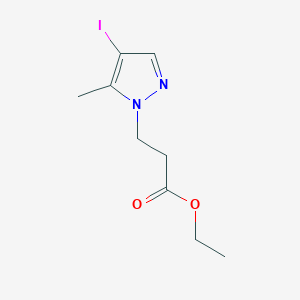
Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound’s pyrazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparación Con Compuestos Similares
Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate:
Ethyl 3-(4-fluoro-5-methyl-1H-pyrazol-1-yl)propanoate: Fluorine substitution can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for further functionalization .
Actividad Biológica
Ethyl 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 6715-93-1
- Molecular Formula : C₇H₉IN₂O₂
- Molecular Weight : 280.063 g/mol
- Purity : Typically ≥95%
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The compound this compound has been investigated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Enzyme Inhibition
The compound has also shown promise as an inhibitor of key enzymes involved in various biological processes:
- Cholinesterase Inhibition :
- Dihydroorotate Dehydrogenase (DHODH) :
Table 1: Biological Activities of this compound
Propiedades
IUPAC Name |
ethyl 3-(4-iodo-5-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-7(2)8(10)6-11-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYPWUHNFSESLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C=N1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














